![molecular formula C14H16N2 B3370689 N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine CAS No. 503536-71-8](/img/structure/B3370689.png)
N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine
Overview
Description
“N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” is a chemical compound with the formula C38H32N2 . It has a molecular weight of 516.67 .
Synthesis Analysis
The synthesis of this compound has been characterized by FT-IR, NMR, and UV-Visible spectroscopy methods . The geometry structure was optimized by means of density functional theory (DFT) and time-dependent density functional theory (TD-DFT) method with the ultrafine grid method .Molecular Structure Analysis
The molecular structure of “N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” has been analyzed using experimental and computational methods . The theoretically computed spectroscopic properties (FT-IR, NMR UV-visible) of the compound were compared with experimental results and were found to be in accord .Chemical Reactions Analysis
The chemical behavior of “N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” has been investigated using experimental and computational methods . The global chemical reactivity descriptors (GCRD) parameters and activity site of the compound have been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” include a density of 1.149±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 165.0 to 169.0 °C, and a boiling point of 680.1±55.0 °C (Predicted) .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine is used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . The compound is used to create nanometer-scale thin films, which are crucial for the performance of OLEDs . The surface morphology of these thin films can be dramatically improved by adding a cosolvent to its solution . This results in better resistance of the crosslinked layer to a number of solvents frequently used in the fabrication of the adjacent emitting layer . This application is particularly important for the cost-effective production of large-area display panels .
Quantum Chemical Computational Analysis
N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine is also used in Quantum Chemical Computational Analysis . This involves the use of computational methods to calculate the properties of molecules and solids, which can provide valuable insights into the behavior of chemical systems .
Mechanism of Action
Target of Action
It has been shown to have the highest atomic contact energy for the human squalene synthase .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
The compound’s molecular weight is 21229000, and it has a density of 1096g/cm3 . These properties may influence its bioavailability.
Result of Action
It has been shown to have a significant interaction with human squalene synthase .
Future Directions
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZESCMIGUOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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